1-butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core substituted with a butyl group and a chlorophenylsulfonyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrroloquinoxaline ring system.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the pyrroloquinoxaline core using chlorophenylsulfonyl chloride in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-Butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylsulfonyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
1-Butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine can be compared with other similar compounds, such as:
1-Butyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine: This compound has a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
1-Butyl-3-[(3-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine: The presence of a bromine atom instead of chlorine can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN4O2S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
1-butyl-3-(3-chlorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C20H19ClN4O2S/c1-2-3-11-25-19(22)18(28(26,27)14-8-6-7-13(21)12-14)17-20(25)24-16-10-5-4-9-15(16)23-17/h4-10,12H,2-3,11,22H2,1H3 |
InChI Key |
AHRLWMCENNSDLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.